molecular formula C10H9NO3S B500804 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid CAS No. 165114-66-9

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Cat. No. B500804
CAS RN: 165114-66-9
M. Wt: 223.25g/mol
InChI Key: KNYBGIVEDGJSBH-UHFFFAOYSA-N
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Description

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis of 1,4-Benzothiazin-2-yl Derivatives

The compound 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives by reacting 2-chloro-1,4-benzothiazin-3-ones with ‘push–pull’ enamines. This reaction led to the formation of a range of benzothiazin-2-yl derivatives, showcasing the compound’s potential in synthetic chemistry as a precursor for various derivatives (Nazarenko et al., 2008).

Precursor for Antiosteoarthritis Agents

Synthesis from Saccharin Sodium Salt

Vidal et al. (2006) reported a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was then used as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).

Future Directions

One of the papers retrieved mentioned that further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research into this compound and related compounds, which could lead to new discoveries and applications in the future.

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid are currently unknown. This compound is a derivative of the 1,4-benzothiazine class of chemicals , which have been found to exhibit a range of pharmacological activities, suggesting that they may interact with multiple targets.

Mode of Action

Other 1,4-benzothiazine derivatives have been found to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Given the broad range of activities exhibited by other 1,4-benzothiazine derivatives , it is likely that this compound may interact with multiple pathways.

Result of Action

Other 1,4-benzothiazine derivatives have been found to exhibit a range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at a temperature between 2 and 8 degrees Celsius .

properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYBGIVEDGJSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate (0.251 g, 1 mmole) and 1N NaOH (2.2 ml, 2.2 mmoles) were stirred in dioxan (5 ml) for 48 hours at room temperature. The solvent was evaporated, water (5 ml) was added to the residue and it was acidified with 20% HCl to pH=2. The crystals which separated were filtered off by suction and recrystallized from absolute ethanol. Thus there were obtained 0.234 g (98.0%) of the title product in the form of white crystals, m.p. 164-°165° C.
Quantity
0.251 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

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